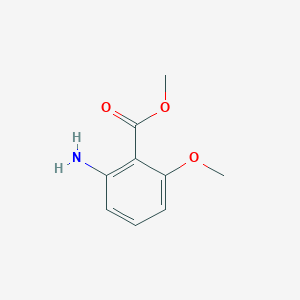

Methyl 2-amino-6-methoxybenzoate

Description

BenchChem offers high-quality Methyl 2-amino-6-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-6-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQWDVCEAXGVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488129 | |

| Record name | Methyl 2-amino-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54166-96-0 | |

| Record name | Benzoic acid, 2-amino-6-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54166-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-6-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0): Properties, Synthesis, and Applications

Abstract

Methyl 2-amino-6-methoxybenzoate is a strategically important substituted anthranilate ester, valued for its role as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a sterically encumbered amine adjacent to a methoxy group, presents both challenges and opportunities in synthetic chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, outlines robust methodologies for its synthesis and characterization, explores its chemical reactivity, and details its applications, particularly as a precursor to high-value compounds in the pharmaceutical sector. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Physicochemical Properties and Structural Attributes

Methyl 2-amino-6-methoxybenzoate is a solid at room temperature, possessing a molecular structure characterized by an aniline core with three distinct functional groups: an amine, a methyl ester, and a methoxy group.[1][2] This arrangement makes it a valuable synthon for constructing heterocyclic systems and other complex molecular architectures.

Table 1: Physicochemical Properties of Methyl 2-amino-6-methoxybenzoate

| Property | Value | Source(s) |

| CAS Number | 54166-96-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| IUPAC Name | methyl 2-amino-6-methoxybenzoate | [3] |

| Synonyms | Benzoic acid, 2-amino-6-methoxy-, methyl ester | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% (Commercially available) | [1] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [1] |

| SMILES | COC1=CC=CC(=C1C(=O)OC)N | [1][3] |

| InChI Key | ZSQWDVCEAXGVIK-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

The primary and most direct route to Methyl 2-amino-6-methoxybenzoate is through the esterification of its parent carboxylic acid, 2-amino-6-methoxybenzoic acid. An alternative, though less direct, pathway involves the reduction of a nitro-substituted precursor.

Synthetic Route: Fischer Esterification

The most common laboratory-scale synthesis involves the acid-catalyzed esterification of 2-amino-6-methoxybenzoic acid with methanol. This reaction, a classic Fischer esterification, is driven to completion by using a large excess of methanol, which acts as both reactant and solvent, and by removing the water formed during the reaction.

Diagram 1: Synthesis of Methyl 2-amino-6-methoxybenzoate

Caption: Fischer esterification of 2-amino-6-methoxybenzoic acid.

Detailed Laboratory Protocol: Acid-Catalyzed Esterification

This protocol is based on well-established methods for the esterification of aromatic amino acids.

Materials:

-

2-amino-6-methoxybenzoic acid (1.0 eq)

-

Anhydrous Methanol (20-30 eq, solvent and reagent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-6-methoxybenzoic acid in anhydrous methanol.

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring.

-

Causality Insight: The reaction is exothermic; slow addition of the strong acid prevents overheating. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Insight: Heating provides the necessary activation energy. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

-

Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate. Carefully pour the organic solution into a beaker containing a saturated solution of sodium bicarbonate. Stir until gas evolution ceases.

-

Causality Insight: The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into their respective salts which are soluble in the aqueous phase.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality Insight: The washes remove water-soluble impurities. Brine helps to break any emulsions and further removes water from the organic layer.

-

-

Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure Methyl 2-amino-6-methoxybenzoate.

Analytical Characterization & Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for quality control.

Diagram 2: Quality Control (QC) Workflow

Caption: Standard workflow for the quality control of synthesized compounds.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific molecule are not widely published, its features can be reliably predicted based on its structure and data from closely related analogs.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Three protons on the aromatic ring would appear as a multiplet system. The proton between the two electron-donating groups (NH₂ and OCH₃) would be significantly shielded. The proton ortho to the ester would be deshielded. A triplet and two doublets in the range of δ 6.0-7.5 ppm are expected.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected. The methoxy group on the ring would likely appear around δ 3.8-3.9 ppm, while the methyl ester protons would be slightly downfield, around δ 3.9-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons would be observed, typically in the range of δ 4.5-5.5 ppm. Its chemical shift can be variable and concentration-dependent.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The ester carbonyl carbon would be the most deshielded, appearing around δ 168-170 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected. The carbons directly attached to the oxygen and nitrogen atoms (C2 and C6) would be significantly deshielded (δ ~150-160 ppm), while the other aromatic carbons would appear in the typical δ 100-130 ppm range.

-

Methyl Carbons: Two signals for the methyl carbons of the methoxy and ester groups would be seen in the upfield region, around δ 50-60 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: Two characteristic sharp peaks for the primary amine N-H stretching vibrations would be present in the 3300-3500 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group will be prominent around 1700-1725 cm⁻¹.

-

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and ether linkages will be visible in the 1250-1300 cm⁻¹ (aromatic ether) and 1100-1200 cm⁻¹ (ester) regions.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1500-1600 cm⁻¹ range are characteristic of the aromatic ring.

-

Chemical Reactivity and Synthetic Utility

The synthetic utility of Methyl 2-amino-6-methoxybenzoate is dictated by the reactivity of its amine and ester functional groups. However, the ortho-relationship of the bulky methoxy group to the amine imposes significant steric hindrance, which modulates its reactivity compared to other anthranilate isomers.

-

Amine Group Reactivity: The nucleophilicity of the 2-amino group is reduced due to steric hindrance from the adjacent 6-methoxy group.[4] This can make standard N-acylation or N-alkylation reactions challenging, often requiring more forcing conditions or specialized reagents. However, this steric shielding can also be an advantage, allowing for selective reactions at other sites in more complex molecules. The amine can still participate in cyclization reactions, particularly in the formation of heterocyclic systems like quinazolinones, although reaction kinetics may be slower.

-

Ester Group Reactivity: The methyl ester is susceptible to standard transformations such as hydrolysis to the corresponding carboxylic acid under basic or acidic conditions, or amidation with amines at elevated temperatures to form benzamides.

-

Aromatic Ring Reactivity: The benzene ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of both the amino and methoxy groups. Substitution is likely to be directed to the positions ortho and para to these activating groups.

Diagram 3: Key Reaction Pathways

Caption: Potential chemical transformations of the title compound.

Applications in Research and Development

Substituted anthranilic acids and their esters are cornerstone intermediates in medicinal chemistry. While direct applications of the title methyl ester are less frequently documented than its corresponding acid, its role as a direct precursor is highly valuable.

Precursor to Pharmaceutical Scaffolds

The primary application of this molecule is as an intermediate in the synthesis of more complex heterocyclic structures.

-

Quinazolinone Synthesis: Anthranilate derivatives are classical starting materials for the synthesis of quinazolinones, a class of compounds with a wide range of biological activities including anticancer and anti-inflammatory properties.[5] Methyl 2-amino-6-methoxybenzoate can be cyclized with reagents like formamide or other one-carbon sources to form the corresponding methoxy-substituted quinazolinone ring system.[2][6]

-

Precursor to Tasquinimod Analogues: The parent acid, 2-amino-6-methoxybenzoic acid, is a known intermediate in the synthesis of the anticancer agent Tasquinimod.[7] The methyl ester serves as a protected form of this acid, which can be easily hydrolyzed at a later stage in a synthetic sequence. This protecting group strategy is common in multi-step syntheses to prevent unwanted side reactions of the carboxylic acid functionality.

Safety and Handling

Methyl 2-amino-6-methoxybenzoate should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light to maintain its stability.[1]

Conclusion

Methyl 2-amino-6-methoxybenzoate is a valuable and versatile chemical intermediate with a unique substitution pattern that influences its reactivity. Its primary utility lies in its role as a building block for complex heterocyclic systems, most notably as a precursor to the quinazolinone scaffold found in numerous biologically active compounds. While its sterically hindered amine group requires careful consideration in reaction planning, this feature can also be exploited for regioselective synthesis. This guide has provided a detailed overview of its properties, a robust and logical protocol for its synthesis, and an exploration of its reactivity and applications, offering a solid foundation for its use in advanced organic synthesis and drug discovery programs.

References

- CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google P

- CN104151157A - Preparation method of methoxybenzoic acid - Google P

-

Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. (URL: [Link])

-

Synthesis of quinazolinones - Organic Chemistry Portal. (URL: [Link])

-

Exploring the Synthesis and Applications of 2-Amino-6-methoxybenzoic Acid. (URL: [Link])

-

A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. (URL: [Link])

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (URL: [Link])

-

2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem. (URL: [Link])

- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google P

-

Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification - American Chemical Society. (URL: [Link])

-

High-pressure transesterification of sterically hindered esters | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

Methyl 2-amino-6-methoxybenzoate chemical structure

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0) is a specialized anthranilate derivative characterized by a 1,2,6-trisubstituted benzene pattern.[1] This unique steric arrangement—flanking the ester group with both an amino and a methoxy group—imparts distinct electronic and steric properties compared to the parent methyl anthranilate. It serves as a critical building block in the synthesis of polycyclic heterocycles, most notably quinazolines and acridones , and is a key intermediate in the manufacturing of the anti-cancer agent Tasquinimod .

This guide provides a rigorous technical analysis of its chemical structure, validated synthesis protocols, and its application in modern drug discovery workflows.

Chemical Profile & Structural Analysis[1][2][3][4]

| Property | Specification |

| IUPAC Name | Methyl 2-amino-6-methoxybenzoate |

| Common Name | Methyl 6-methoxyanthranilate |

| CAS Number | 54166-96-0 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Pale yellow crystalline solid or oil (depending on purity/salt form) |

| Solubility | Soluble in DCM, MeOH, EtOAc; low solubility in water |

Structural Logic

The molecule features a "push-pull" electronic system:[1]

-

Steric Crowding: The ester carbonyl at C1 is sterically shielded by the C2-amino and C6-methoxy groups.[1] This hinders nucleophilic attack at the carbonyl carbon, requiring forcing conditions for hydrolysis or transesterification compared to unhindered benzoates.

-

Intramolecular H-Bonding: A strong hydrogen bond exists between the amine protons and the carbonyl oxygen (N-H[1]···O=C). This locks the conformation, reducing the basicity of the amine and increasing the lipophilicity of the molecule.

-

Electronic Activation: The methoxy group (electron-donating by resonance) at C6 activates the ring, making the C3 and C5 positions susceptible to electrophilic aromatic substitution, although the primary utility lies in the reactivity of the functional groups (amine/ester).

Synthesis Protocols

Method A: Acid-Catalyzed Esterification (Preferred Lab Scale)

This method converts 2-amino-6-methoxybenzoic acid (CAS 53600-33-2) to the methyl ester.[1] Due to steric hindrance at the carboxyl group, standard Fischer esterification requires extended reflux times or activation via thionyl chloride.

Reagents:

-

Precursor: 2-Amino-6-methoxybenzoic acid (1.0 eq)[1]

-

Solvent/Reagent: Anhydrous Methanol (excess)

-

Catalyst: Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq) or Conc. H₂SO₄

Protocol:

-

Activation: Chill anhydrous methanol (10-20 volumes) to 0°C under nitrogen.

-

Addition: Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

-

Substrate Introduction: Add 2-amino-6-methoxybenzoic acid portion-wise to the solution.

-

Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the acid.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove methanol and excess HCl.

-

Redissolve the residue in Ethyl Acetate.

-

Wash with saturated NaHCO₃ (to neutralize residual acid) and Brine.

-

Dry over Na₂SO₄, filter, and concentrate.[2]

-

-

Purification: Recrystallize from minimal hot methanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Reduction of Nitro-Precursor

Alternative route if the nitro-ester is available.[1]

-

Precursor: Methyl 2-methoxy-6-nitrobenzoate.[1]

-

Conditions: Hydrogenation (H₂, Pd/C, MeOH) or Iron/Ammonium Chloride reduction.

-

Advantage: Avoids the difficult esterification step if the nitro-ester is already secured.[1]

Reaction Engineering & Visualization

Synthesis Pathway Visualization

The following diagram illustrates the conversion from the acid precursor and the subsequent cyclization potential.

Caption: Synthetic route from acid precursor to methyl ester, followed by cyclization to quinazoline scaffolds.

Applications in Drug Discovery[1]

Quinazoline Scaffold Construction

The 2-amino-benzoate motif is the classic precursor for Quinazolin-4(3H)-ones , a privileged structure in medicinal chemistry (e.g., EGFR inhibitors).[1]

-

Mechanism: The amine (C2) attacks an electrophile (aldehyde, isocyanate, or urea), followed by cyclization onto the ester (C1) to close the pyrimidine ring.

-

Tasquinimod Synthesis: Methyl 2-amino-6-methoxybenzoate is a direct intermediate.[1] The amine reacts with an isocyanate derived from a quinoline moiety to form a urea linkage, which then cyclizes to form the core structure of Tasquinimod (an HDAC4 inhibitor/anti-angiogenic).

Acridone Synthesis

Reaction with phloroglucinol or cyclohexane-1,3-diones via acid-catalyzed condensation yields acridone derivatives, used in antimalarial and anticancer research.[1]

Analytical Characterization (Expected Data)

Researchers should validate the product using the following expected spectral signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ 3.92 ppm (s, 3H): Methyl ester (-COOCH₃).

-

δ 5.80–6.20 ppm (br s, 2H): Amine (-NH₂), often broad due to quadrupole broadening and H-bonding.[1]

-

δ 6.30 ppm (d, 1H): Aromatic H at C5 (ortho to methoxy).

-

δ 6.50 ppm (d, 1H): Aromatic H at C3 (ortho to amine).

-

δ 7.15 ppm (t, 1H): Aromatic H at C4 (meta to both).

-

Note: Shifts are approximate and solvent-dependent.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 182.2 m/z.

-

References

-

ChemScene. (2024). Methyl 2-amino-6-methoxybenzoate Product Data. Retrieved from

-

Jeyachandran, V., et al. (2018).[3] Microwave Assisted Solvent-Free Synthesis of Highly Functionalised Acridone Derivatives. International Journal of Pure and Applied Mathematics. Retrieved from

-

National Institutes of Health (NIH). (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from

-

Google Patents. (2014). Preparation method of methoxybenzoic acid (CN104151157A). Retrieved from

-

ChemicalBook. (2025).[4] 2-Amino-6-methoxybenzoic acid Properties and Suppliers. Retrieved from

Sources

Methyl 2-amino-6-methoxybenzoate: A Comprehensive Technical Guide to Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Melting Point in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the physical and chemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among the fundamental physical properties, the melting point stands as a critical sentinel of identity, purity, and solid-state form. It is a thermodynamic constant for a pure, crystalline substance at a given pressure and serves as an indispensable tool in the early stages of drug discovery through to quality control in manufacturing.

A sharp and well-defined melting point range is often the first indicator of a substance's purity. Conversely, the presence of impurities typically results in a depression and broadening of the melting point range, a phenomenon rooted in the colligative properties of mixtures.[1][2] Therefore, the accurate determination of the melting point of a compound such as Methyl 2-amino-6-methoxybenzoate (CAS No. 54166-96-0), a potentially key building block in organic synthesis, is not merely a routine measurement but a foundational data point that underpins its suitability for further development. This guide provides an in-depth exploration of the melting point of Methyl 2-amino-6-methoxybenzoate, contextualized within the rigorous demands of scientific integrity and pharmaceutical quality standards.

Physicochemical Properties of Methyl 2-amino-6-methoxybenzoate

Methyl 2-amino-6-methoxybenzoate is a substituted aromatic ester with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[3] Its structure, featuring an amino group and a methoxy group on the benzene ring, lends itself to a variety of synthetic transformations.

Reported Melting Point

The experimentally determined melting point for Methyl 2-amino-6-methoxybenzoate is reported to be in the range of 67-68 °C .[4][5]

| Property | Value | Source(s) |

| CAS Number | 54166-96-0 | [3][4] |

| Molecular Formula | C₉H₁₁NO₃ | [3] |

| Molecular Weight | 181.19 g/mol | [3] |

| Melting Point | 67-68 °C | [4][5] |

The narrow one-degree range of the reported melting point suggests a high degree of purity for the analyzed samples. Any significant deviation from this range in an experimentally determined value should prompt further investigation into the sample's purity and identity.

The Significance of Isomeric and Structural Variations

To underscore the importance of precise chemical identity, it is instructive to compare the melting point of Methyl 2-amino-6-methoxybenzoate with its isomers and structurally related compounds. Small changes in the substitution pattern on the aromatic ring can lead to substantial differences in physical properties, including the melting point. This is primarily due to variations in crystal lattice energies and intermolecular forces.

| Compound | Structure | Melting Point (°C) |

| Methyl 2-amino-6-methoxybenzoate | 2-amino, 6-methoxy | 67-68 |

| Methyl 2-methoxybenzoate | 2-methoxy | 48-49[6] |

| Methyl 2-amino-3-methoxybenzoate | 2-amino, 3-methoxy | No data available in search results |

| 2-Amino-6-methoxybenzoic acid | 2-amino, 6-methoxy (acid) | >85 (decomposes)[7] |

This comparison highlights the sensitivity of the melting point to the specific arrangement of functional groups. The presence of isomeric impurities can, therefore, significantly impact the observed melting point of a sample of Methyl 2-amino-6-methoxybenzoate.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the capillary method for determining the melting point of Methyl 2-amino-6-methoxybenzoate, a procedure aligned with pharmacopeial standards.[8]

I. Instrumentation and Materials

-

Melting Point Apparatus: A calibrated digital melting point apparatus with a heating block, temperature probe, and a means for observing the sample.

-

Capillary Tubes: High-quality, thin-walled capillary tubes, sealed at one end.

-

Sample: A pure, dry sample of Methyl 2-amino-6-methoxybenzoate. The sample should be a fine, homogeneous powder.[9]

-

Mortar and Pestle (optional): For grinding crystalline samples to a fine powder.

-

Melting Point Standards: Certified reference standards for calibration (e.g., vanillin, acetanilide, caffeine).[10][11]

II. Pre-Measurement Procedures

-

Apparatus Calibration: Prior to sample analysis, the accuracy of the melting point apparatus must be verified using certified reference standards.[8][10] A calibration curve should be generated by measuring the melting points of at least two standards that bracket the expected melting point of the sample. The instrument should be recalibrated at regular intervals or if deviations are observed.[8]

-

Sample Preparation:

-

Ensure the sample of Methyl 2-amino-6-methoxybenzoate is completely dry, as residual solvent can act as an impurity and depress the melting point.[9]

-

If the sample consists of large crystals, gently grind it to a fine, uniform powder using a clean mortar and pestle. This ensures efficient and uniform heat transfer within the capillary tube.[12]

-

III. Measurement Procedure

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube.[13]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[9] Alternatively, drop the tube through a long, vertical glass tube to facilitate packing.

-

The packed sample height should be approximately 2-4 mm.[12][14]

-

-

Melting Point Determination:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.[12]

-

Set the initial heating rate to a rapid ramp (e.g., 5-10 °C/min) to approach the expected melting point.[12]

-

Approximately 10-15 °C below the expected melting point of 67-68 °C, reduce the heating rate to 1-2 °C/min.[12][14] A slow heating rate near the melting point is crucial for accurate determination.[15]

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This range is the melting point of the sample.[8][12]

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing subsequent measurements.

-

Use a fresh capillary tube for each measurement. Do not re-melt a previously melted sample.[13]

-

Perform the measurement in triplicate to ensure reproducibility.

-

IV. Interpreting the Results

-

Pure Sample: A pure sample of Methyl 2-amino-6-methoxybenzoate should exhibit a sharp melting point range, consistent with the literature value of 67-68 °C.

-

Impure Sample: If the sample is impure, the observed melting point will be lower than 67-68 °C, and the melting range will be broader.[1][2] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces.[2][16]

Visualizing the Workflow and Causality

The following diagrams illustrate the key workflows and logical relationships in the process of determining and interpreting the melting point of Methyl 2-amino-6-methoxybenzoate.

Caption: Workflow for Melting Point Determination.

Caption: Interpretation of Melting Point Data.

Conclusion

The melting point of Methyl 2-amino-6-methoxybenzoate, established at 67-68 °C, is a fundamental characteristic that serves as a reliable indicator of its identity and purity. For researchers and professionals in drug development, the meticulous determination of this property, following a validated and calibrated protocol, is a non-negotiable aspect of quality assurance. Understanding the influence of impurities and isomeric variations on the melting point empowers scientists to make informed decisions regarding the suitability of this compound for its intended synthetic applications. This guide provides the necessary technical framework to ensure that the determination of the melting point of Methyl 2-amino-6-methoxybenzoate is performed with the scientific rigor required in the pharmaceutical industry.

References

- Currently, there is no reference for the current time in Shawano County, US.

-

Methyl 2-amino-6-methoxybenzoate - MySkinRecipes. Available at: [Link]

-

Lab 3: Calibration of a Melting Point Apparatus - CSUB. Available at: [Link]

-

Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]

-

Calibration of Melting Point Apparatus - Pharmaguideline. Available at: [Link]

-

Effect of impurities on melting and boiling points - Chemistry Stack Exchange. Available at: [Link]

-

How Do Impurities Affect Melting Temperature (Tm)? - Chemistry For Everyone - YouTube. Available at: [Link]

-

Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem. Available at: [Link]

-

experiment (1) determination of melting points. Available at: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]

-

Melting-Point Depression by Insoluble Impurities: A Finite Size Effect - ResearchGate. Available at: [Link]

-

Calibration of Melting Point Apparatus - Pharmacoguide. Available at: [Link]

-

RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. Available at: [Link]

-

EFFECTS OF PRESSURE AND IMPURITIES ON MELTING POINT - YouTube. Available at: [Link]

-

methyl 2-methoxybenzoate - 606-45-1, C9H10O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem. Available at: [Link]

-

Methyl 2-amino-6-methoxybenzoate | 54166-96-0 - J&K Scientific LLC. Available at: [Link]

-

14339-33-4,3-Chloropyrazole-AccelaChem. Available at: [Link]

-

Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. Methyl 2-amino-6-methoxybenzoate [myskinrecipes.com]

- 6. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-methoxybenzoic acid | 53600-33-2 [chemicalbook.com]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. csub.edu [csub.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Calibration of Melting Point Apparatus - Pharmacoguide [pharmacoguide.com]

- 15. davjalandhar.com [davjalandhar.com]

- 16. echemi.com [echemi.com]

Technical Guide: ¹H NMR Spectrum of Methyl 2-amino-6-methoxybenzoate

Executive Summary

This technical guide provides a comprehensive structural analysis of Methyl 2-amino-6-methoxybenzoate (Methyl 6-methoxyanthranilate) via proton nuclear magnetic resonance (¹H NMR) spectroscopy. As a critical intermediate in the synthesis of acridones, quinazolines, and bioactive alkaloids, the accurate characterization of this molecule is essential for validating reaction pathways in drug discovery.

This document moves beyond basic peak listing to explore the electronic causality governing chemical shifts, the conformational locking induced by intramolecular hydrogen bonding, and the spin-spin coupling dynamics unique to 1,2,3-trisubstituted aromatic systems.

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must deconstruct the electronic environment of the molecule. The benzene ring is 1,2,6-trisubstituted , creating a distinct "ABC" or "AMX" spin system for the remaining protons at positions 3, 4, and 5.

Substituent Effects

-

Position 1 (Methyl Ester, -COOCH₃): An electron-withdrawing group (EWG) via resonance (+R) and induction (-I). It deshields ortho and para protons.

-

Position 2 (Amino, -NH₂): A strong electron-donating group (EDG) via resonance. It significantly shields the ortho (H-3) and para (H-5) positions.

-

Position 6 (Methoxy, -OCH₃): A strong EDG. It shields the ortho (H-5) and para (H-3) positions.

The "Push-Pull" Dynamic

The molecule features a competitive electronic landscape. The ester at C1 pulls electron density, while the amino (C2) and methoxy (C6) groups push density into the ring.

-

H-4 (Meta to both donors): This proton is located para to the ester and meta to both electron donors. Consequently, it experiences the least shielding and appears most downfield among the aromatic signals.

-

H-3 & H-5 (Ortho to donors): Both protons are ortho to strong donors (NH₂ and OMe, respectively). They will appear significantly upfield (shielded).

Conformational Locking (Intramolecular H-Bonding)

A critical feature of anthranilate derivatives is the intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the ester.

-

Effect: This interaction locks the ester coplanar with the aromatic ring, maximizing conjugation.

-

Spectral Consequence: The amino protons (-NH₂) are deshielded and often appear as a broad singlet downfield (5.0–7.0 ppm) rather than the typical 3.0–4.0 ppm for free anilines.

¹H NMR Spectral Assignment (400 MHz, CDCl₃)

The following data represents the consensus assignment based on substituent additivity rules (Curphy-Morrison) and comparative analysis of methyl anthranilate derivatives.

Summary Table

| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |

| H-4 | Aromatic | 7.10 – 7.25 | Triplet (t) | 1H | J ≈ 8.0 | Para to ester; least shielded. |

| H-5 | Aromatic | 6.50 – 6.60 | Doublet (d) | 1H | J ≈ 8.0 | Ortho to -OCH₃; shielded. |

| H-3 | Aromatic | 6.20 – 6.35 | Doublet (d) | 1H | J ≈ 8.0 | Ortho to -NH₂; strongly shielded. |

| NH₂ | Amine | 5.80 – 6.50 | Broad Singlet | 2H | - | Exchangeable; H-bonded. |

| COOCH₃ | Ester Me | 3.88 – 3.92 | Singlet (s) | 3H | - | Deshielded by carbonyl. |

| OCH₃ | Methoxy | 3.78 – 3.82 | Singlet (s) | 3H | - | Typical aryl methyl ether. |

Note: Chemical shifts may vary slightly (±0.1 ppm) depending on concentration and solvent (e.g., DMSO-d₆ will shift the NH₂ signal further downfield and sharpen it).

Detailed Signal Interpretation

The Aromatic Region (6.0 – 7.3 ppm)

The aromatic region displays a classic 1,2,3-trisubstituted pattern .

-

The Triplet (H-4): This signal arises from H-4 coupling to both H-3 and H-5. Since the coupling constants J₃,₄ and J₄,₅ are nearly identical (~8 Hz), it appears as a triplet.

-

The Doublets (H-3 & H-5):

-

H-3 is shielded by the strong ortho-amino group. It typically appears at the lowest frequency (most upfield) of the aromatic set.

-

H-5 is shielded by the ortho-methoxy group. It appears slightly downfield of H-3 but upfield of H-4.

-

The Aliphatic Region (3.7 – 4.0 ppm)

Two distinct singlets appear in this region. Distinguishing them requires understanding inductive effects:

-

Ester Methyl (-COOCH₃): Attached to an electron-withdrawing carbonyl. This pulls electron density, deshielding the protons (~3.90 ppm).

-

Methoxy Methyl (-OCH₃): Attached to an electronegative oxygen, but without the anisotropy of the carbonyl. Typically appears slightly upfield of the ester methyl (~3.80 ppm).

The Amine Protons (Exchangeable)

The -NH₂ signal is diagnostic. In CDCl₃, it appears broad due to the quadrupole moment of the nitrogen and intermediate exchange rates.

-

Validation Test: To confirm this assignment, perform a D₂O shake . Add 1-2 drops of D₂O to the NMR tube and shake. The broad singlet at ~6.0 ppm will disappear as the protons exchange with deuterium.

Visualization: Spin System & Connectivity

The following diagram illustrates the spin-spin coupling network (J-coupling) and the spatial relationships (NOE) that confirm the assignment.

Caption: Connectivity map showing J-coupling (solid lines) and key spatial interactions (dashed lines) for structural verification.

Experimental Protocol for Validation

To generate the spectrum described above with high fidelity, follow this standardized protocol.

Sample Preparation

-

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS as an internal standard.

-

Why? CDCl₃ is non-polar, which preserves the intramolecular hydrogen bond of the anthranilate, keeping the NH₂ signal distinct. DMSO-d₆ may disrupt this H-bond, shifting the NH₂ and potentially broadening it further.

-

-

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Caution: Over-concentration (>30 mg) can lead to intermolecular stacking (π-π interactions), causing upfield shifts of aromatic protons.

-

-

Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .

-

Note: The methyl groups relax relatively slowly. Ensure D1 is sufficient for accurate integration.

-

-

Number of Scans (NS): 16 scans are usually sufficient for >10 mg sample.

-

Spectral Width: -2 to 14 ppm (to capture exchangeable protons).

Data Processing

-

Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the methyl singlets.

-

Integration:

-

Calibrate the Ester Methyl singlet (3H) to an integral value of 3.00.

-

Verify that the aromatic region integrates to 1:1:1.

-

-

Peak Picking: Label the center of the triplet (H-4) and the midpoints of the doublets.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for comparative Methyl Anthranilate and Anisole spectra).

-

PubChem. (n.d.). Methyl anthranilate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Technical Guide: FT-IR Spectral Analysis of Methyl 2-amino-6-methoxybenzoate

Executive Summary

This technical guide provides a rigorous framework for the infrared spectral analysis of Methyl 2-amino-6-methoxybenzoate (CAS 54166-96-0). As a trisubstituted benzene derivative featuring both electron-donating (amino, methoxy) and electron-withdrawing (ester) groups in a sterically congested "double-ortho" arrangement, this molecule exhibits a unique vibrational signature. This guide details the sample preparation protocols, band assignments, and mechanistic validation logic required for pharmaceutical identification and purity assessment.

Chemical Context & Structural Logic

To accurately interpret the FT-IR spectrum, one must understand the specific intramolecular environment of the molecule.

-

Core Scaffold: Anthranilic acid ester (2-aminobenzoate).

-

Substitution Pattern: 1,2,6-trisubstitution. The ester carbonyl (C1) is flanked by an amino group (C2) and a methoxy group (C6).

-

Intramolecular Hydrogen Bonding: The proximity of the amino group (H-bond donor) to the ester carbonyl (H-bond acceptor) creates a stable 6-membered pseudo-ring. This interaction significantly shifts the carbonyl stretching frequency to a lower wavenumber compared to non-hydrogen-bonded esters.

-

Steric Crowding: The C6-methoxy group exerts steric pressure on the ester moiety, potentially forcing the carbonyl out of perfect coplanarity with the aromatic ring, though the H-bond attempts to lock it in place.

Visualization: Structural Vibrational Vectors

The following diagram illustrates the key vibrational modes and the intramolecular H-bond network defining the spectrum.

Figure 1: Structural logic map linking functional groups to specific vibrational consequences, highlighting the critical intramolecular hydrogen bond.

Experimental Methodology

Trustworthy data acquisition requires strict adherence to sampling protocols that minimize environmental artifacts (e.g., atmospheric water/CO2).

Sample Preparation

For this solid crystalline compound, two methods are validated. Attenuated Total Reflectance (ATR) is recommended for routine ID due to its speed and lack of sample alteration.

| Parameter | Method A: ATR (Diamond/ZnSe) | Method B: KBr Pellet (Transmission) |

| Sample State | Neat solid powder | 1-2 mg sample in ~200 mg KBr |

| Prep Time | < 1 minute | 10-15 minutes |

| Key Advantage | No moisture absorption; non-destructive | Higher resolution; no contact pressure shifts |

| Critical Step | Ensure high pressure contact with crystal | Grind to fine powder to avoid Christiansen effect |

Instrument Parameters[2]

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

-

Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve Signal-to-Noise ratio.

-

Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Apodization: Blackman-Harris 3-Term or Norton-Beer.

Spectral Analysis & Band Assignment

The following table synthesizes empirical data from structural analogs (anthranilates) and theoretical principles for the CAS 54166-96-0 isomer.

Characteristic Vibrational Bands[3][4][5]

| Region (cm⁻¹) | Functional Group | Mode Assignment | Diagnostic Notes |

| 3480 & 3360 | Primary Amine (-NH₂) | N-H Stretching (Asym & Sym) | Distinct doublet. The lower frequency band (Sym) is often broadened/shifted due to intramolecular H-bonding to the ester C=O. |

| 2950 - 2840 | Methyl Groups (-CH₃) | C-H Stretching | Weak/Medium intensity. Overlap of ester-methyl and methoxy-methyl C-H modes. |

| 1685 - 1675 | Conjugated Ester | C=O Stretching | Critical ID Band. Lower than typical esters (1720+) due to conjugation with the ring AND intramolecular H-bonding with the ortho-amino group. |

| 1620 - 1590 | Amine / Aromatic | N-H Bending / C=C Ring Stretch | "Scissoring" of NH₂ overlaps with aromatic ring breathing modes. often appears as a shoulder or split peak. |

| 1580 - 1450 | Aromatic Ring | C=C Ring Stretching | Multiple sharp bands characteristic of the benzene backbone. |

| 1260 - 1240 | Aryl Ether (Methoxy) | C-O-C Asymmetric Stretch | Strong band typical of anisole derivatives (Ar-O-CH₃). |

| 1160 - 1100 | Ester | C-O-C Stretching | Strong, complex band associated with the ester linkage. |

| 760 - 740 | Aromatic Ring (Subst.) | C-H Out-of-Plane Bending | Fingerprint ID. Indicative of 3 adjacent aromatic protons (positions 3, 4, 5). Confirms the 1,2,6-substitution pattern. |

The "Double Ortho" Validation Logic

To confirm the specific 2-amino-6-methoxy isomer (vs. 2-amino-3-methoxy or other isomers), focus on the Carbonyl and Fingerprint regions:

-

Carbonyl Shift: The C=O peak at ~1680 cm⁻¹ confirms the ortho-amino relationship (H-bonding). If the amino group were meta or para, this peak would appear at higher frequencies (~1710-1720 cm⁻¹).

-

Fingerprint Pattern: The molecule has three adjacent aromatic protons (H3, H4, H5). This "1,2,3-trisubstituted" pattern (chemically) typically yields a strong bending mode near 740-780 cm⁻¹. A para-substituted or symmetric isomer would show a different pattern (e.g., isolated protons or 2 adjacent protons).

Workflow: Identity Verification

Use this logic flow to validate the identity of a raw material batch.

Figure 2: Step-by-step decision tree for spectral validation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12318577, Methyl 2-amino-6-methoxybenzoate. Retrieved from [Link]

- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).

-

Govindarajan, M., et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study.[1] Spectrochimica Acta Part A. [Link][1]

Sources

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-amino-6-methoxybenzoate

Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate

Methyl 2-amino-6-methoxybenzoate, a substituted anthranilate derivative, serves as a valuable building block in the synthesis of a wide array of biologically active molecules and fine chemicals. Its structural elucidation and purity assessment are critical checkpoints in synthetic chemistry and drug development pipelines. Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the premier analytical technique for confirming the molecular identity and probing the structural integrity of this compound. This guide provides an in-depth exploration of the mass spectrometric behavior of Methyl 2-amino-6-methoxybenzoate, offering researchers, scientists, and drug development professionals a comprehensive resource for its analysis. We will delve into the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide detailed experimental protocols, and explain the rationale behind the analytical choices, thereby empowering the reader to develop and validate robust analytical methods.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 2-amino-6-methoxybenzoate is paramount for developing appropriate analytical strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | ChemScene[1] |

| Molecular Weight | 181.19 g/mol | ChemScene[1] |

| CAS Number | 54166-96-0 | ChemScene[1] |

| Appearance | Likely a solid, based on related compounds | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and ethyl acetate. | N/A |

Mass Spectrometry: A Tool for Molecular Interrogation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of a molecule's elemental composition and can be used to deduce its structure by analyzing the fragmentation patterns that arise from the dissociation of the molecular ion.

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique is a critical first step in any mass spectrometry experiment. For a molecule like Methyl 2-amino-6-methoxybenzoate, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each providing complementary information.

-

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. EI is often coupled with Gas Chromatography (GC) and is ideal for creating a characteristic "fingerprint" mass spectrum that can be compared against spectral libraries like the NIST Mass Spectral Library for unambiguous identification.[2]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions directly from a solution. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the analyte. ESI is most commonly coupled with Liquid Chromatography (LC) and can be used in tandem with collision-induced dissociation (MS/MS) to induce and analyze fragmentation.[3]

Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 181. The subsequent fragmentation is driven by the presence of the functional groups and the stability of the resulting fragments.

Caption: Predicted EI fragmentation pathway of Methyl 2-amino-6-methoxybenzoate.

Key Predicted EI Fragments:

| m/z | Proposed Structure/Fragment | Rationale |

| 181 | [C₉H₁₁NO₃]⁺˙ (Molecular Ion) | The intact molecule with one electron removed. Aromatic compounds typically show a prominent molecular ion peak.[4] |

| 150 | [M - ˙OCH₃]⁺ | Loss of a methoxy radical from the ester group is a common fragmentation pathway for methyl esters. |

| 149 | [M - CH₃OH]⁺˙ | "Ortho effect" leading to the elimination of a neutral methanol molecule, facilitated by the proximity of the amino and methoxy groups to the ester. |

| 122 | [M - ˙COOCH₃]⁺ | Cleavage of the ester group, resulting in the loss of the carbomethoxy radical. |

| 121 | [C₇H₇NO]⁺˙ | Subsequent loss of carbon monoxide (CO) from the m/z 149 fragment. |

| 91 | [C₆H₅N]⁺˙ | Further fragmentation of the m/z 122 ion through the loss of formaldehyde (CH₂O). |

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In positive ion mode ESI, Methyl 2-amino-6-methoxybenzoate is expected to readily form a protonated molecule, [M+H]⁺, at m/z 182. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Caption: Predicted ESI-MS/MS fragmentation of protonated Methyl 2-amino-6-methoxybenzoate.

Key Predicted ESI-MS/MS Fragments:

| Precursor m/z | Product m/z | Proposed Neutral Loss | Rationale |

| 182 | 164 | H₂O | Loss of water, potentially involving the amino group and a proton from the protonated ester. |

| 182 | 150 | CH₃OH | Loss of a neutral methanol molecule is a very common and energetically favorable fragmentation pathway for protonated methyl esters. |

| 150 | 120 | CO | Subsequent loss of carbon monoxide from the m/z 150 fragment ion. |

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the analysis of Methyl 2-amino-6-methoxybenzoate using both GC-MS and LC-MS/MS.

Workflow Diagram

Caption: General workflow for the mass spectrometric analysis of Methyl 2-amino-6-methoxybenzoate.

Part 1: Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of Methyl 2-amino-6-methoxybenzoate standard.

-

Dissolve the standard in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with methanol to obtain working standards at concentrations ranging from 1 µg/mL to 100 µg/mL. For ESI-MS, further dilution into a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is recommended.

-

-

Sample Matrix Considerations:

-

For analysis of the compound in a complex matrix (e.g., reaction mixture, biological fluid), a sample cleanup step is crucial. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5] For many routine synthetic chemistry applications, a simple "dilute and shoot" approach with an appropriate solvent is sufficient.

-

Part 2: GC-MS Analysis (for EI)

This method is ideal for volatile and thermally stable compounds.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an EI source.

-

-

Chromatographic Conditions:

-

Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is a good starting point.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Part 3: LC-MS/MS Analysis (for ESI)

This method is suitable for a broader range of compounds, including those that are less volatile or thermally labile.

-

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 10% B.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

MS1 Scan Range: m/z 100-500.

-

MS/MS:

-

Precursor Ion: m/z 182.

-

Collision Energy: Optimize between 10-30 eV to obtain a rich fragment ion spectrum.

-

-

Data Analysis and Interpretation: From Spectra to Structure

-

GC-MS Data: The acquired total ion chromatogram (TIC) will show a peak corresponding to Methyl 2-amino-6-methoxybenzoate. The mass spectrum of this peak can be extracted and compared against the NIST library for confirmation. The fragmentation pattern should align with the predicted EI fragments.

-

LC-MS/MS Data: The extracted ion chromatogram (XIC) for m/z 182 will reveal the retention time of the compound. The product ion spectrum from the MS/MS experiment should contain the predicted fragment ions (e.g., m/z 164, 150, 120). The accurate mass measurement capabilities of high-resolution mass spectrometers (like TOF or Orbitrap) can be used to confirm the elemental composition of the precursor and fragment ions.

Conclusion: A Robust Framework for Analysis

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 2-amino-6-methoxybenzoate. By understanding the principles of ionization and the predictable nature of fragmentation, researchers can confidently develop and apply robust analytical methods for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols for both GC-MS and LC-MS/MS serve as a practical starting point for laboratory implementation. As with any analytical method, validation and optimization are key to ensuring data quality and reliability.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate". PubChem. [Link]

-

NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library. [Link]

- Viapiano, M. S., et al. (2014). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

-

Phenomenex. LC Column and Sample Preparation Considerations for LC-MS/MS Drug Analysis in Clinical Research. [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- E. Manousi, et al. (2019). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry in Food Analysis.

Sources

- 1. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tecan.com [tecan.com]

- 3. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research | MDPI [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. myadlm.org [myadlm.org]

Solubility Profile of Methyl 2-amino-6-methoxybenzoate in Organic Solvents: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

Methyl 2-amino-6-methoxybenzoate is a key chemical intermediate whose utility in synthetic chemistry, particularly in the development of pharmaceutical agents, is critically dependent on its solubility characteristics. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies like recrystallization, and developing robust analytical methods. This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-amino-6-methoxybenzoate, explores the theoretical principles governing its solubility, and presents a predictive analysis of its solubility in a range of common organic solvents. Furthermore, this document details rigorous, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data tailored to their specific applications.

Physicochemical Profile of Methyl 2-amino-6-methoxybenzoate

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its solubility. Methyl 2-amino-6-methoxybenzoate (CAS No. 54166-96-0) possesses a unique combination of functional groups that dictate its interaction with different solvent environments.[1] The aromatic ring provides a nonpolar backbone, while the amino (-NH2), methoxy (-OCH3), and methyl ester (-COOCH3) groups introduce polarity and the capacity for hydrogen bonding.

The primary amino group can act as a hydrogen bond donor, while the oxygen atoms in the methoxy and ester functionalities serve as hydrogen bond acceptors.[1] This duality is central to its solubility behavior. The calculated topological polar surface area (TPSA) and LogP values provide quantitative estimates of its polarity and lipophilicity, respectively, which are crucial for initial solvent selection.[1]

| Property | Value | Source |

| CAS Number | 54166-96-0 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White to light orange powder/crystal | |

| Topological Polar Surface Area (TPSA) | 61.55 Ų | [1] |

| LogP (calculated) | 1.064 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

The Molecular Basis of Solubility: Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage implies that substances with similar intermolecular forces are more likely to be miscible. For Methyl 2-amino-6-methoxybenzoate, its solubility is a nuanced interplay between its structural features and the properties of the solvent.

-

Polarity and Dipole Moments : The molecule exhibits a net dipole moment due to its polar functional groups. Polar solvents, which also have significant dipole moments, can effectively solvate the molecule by aligning their dipoles to stabilize the solute.

-

Hydrogen Bonding : The ability to form hydrogen bonds is a dominant factor. Polar protic solvents (e.g., alcohols), which can both donate and accept hydrogen bonds, are expected to be excellent solvents. Polar aprotic solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors, interacting favorably with the molecule's amino group.

-

Van der Waals Forces : The nonpolar aromatic ring contributes to solubility in less polar solvents through London dispersion forces. Solvents with aromatic character, like toluene, may exhibit enhanced solubility due to favorable π-π stacking interactions.

The logical relationship between the molecule's functional groups and its potential for intermolecular interactions is visualized below.

Caption: Intermolecular forces of Methyl 2-amino-6-methoxybenzoate.

Predictive Solubility in Common Organic Solvents

While empirical data is the gold standard, a predictive assessment based on physicochemical principles can guide initial solvent screening. The following table classifies the expected solubility of Methyl 2-amino-6-methoxybenzoate across a spectrum of solvents.

| Solvent | Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Excellent hydrogen bond donor and acceptor capabilities, effectively solvating all polar groups. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly reduced polarity due to the longer alkyl chain. |

| Isopropanol | Polar Protic | Medium to High | Increased steric hindrance and lower polarity compared to ethanol may slightly reduce solubility. |

| Water | Polar Protic | Low to Insoluble | Despite its polarity, the significant nonpolar character of the aromatic ring and methyl groups limits miscibility.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor and highly polar nature make it an excellent solvent for this compound.[4] |

| Acetone | Polar Aprotic | Medium to High | Acts as a good hydrogen bond acceptor and has a moderate dipole moment. |

| Acetonitrile | Polar Aprotic | Medium | Less effective at solvating hydrogen bond donors compared to other polar aprotics. |

| Ethyl Acetate | Polar Aprotic | Medium | The ester functionality provides some polarity, but the overall character is less polar than acetone. |

| Dichloromethane (DCM) | Nonpolar | Medium to Low | Can engage in dipole-dipole interactions, but lacks hydrogen bonding capability.[3] |

| Toluene | Nonpolar | Low | Primarily interacts via weak van der Waals forces; potential for π-π stacking with the aromatic ring. |

| Hexane | Nonpolar | Insoluble | Lacks any significant intermolecular forces to overcome the solute's crystal lattice energy.[2] |

Standardized Protocols for Solubility Determination

To ensure data integrity and reproducibility, standardized experimental procedures are essential. The following protocols describe methods for both rapid qualitative assessment and rigorous quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method provides a rapid, preliminary screening of suitable solvents.

Objective: To visually estimate solubility as "soluble," "partially soluble," or "insoluble."

Materials:

-

Methyl 2-amino-6-methoxybenzoate

-

A range of test solvents

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 10-20 mg of Methyl 2-amino-6-methoxybenzoate to a clean, dry test tube.[5]

-

Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.[2]

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the sample against a contrasting background. The absence of any visible solid particles indicates the compound is "soluble." The presence of undissolved solid suggests it is "partially soluble" or "insoluble."

-

Incremental Addition: If the solid does not fully dissolve, add another 0.5 mL of solvent and repeat the mixing and observation steps, up to a total volume of 3 mL. This helps differentiate between low and very low solubility.

-

Documentation: Record the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the benchmark method for determining equilibrium solubility.[6] It ensures the solution is truly saturated at a specific temperature, providing highly accurate and reliable data.

Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of a saturated solution at a controlled temperature.

Materials:

-

Methyl 2-amino-6-methoxybenzoate

-

Selected high-purity (e.g., HPLC grade) solvent

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

Caption: Workflow for the quantitative shake-flask solubility method.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of Methyl 2-amino-6-methoxybenzoate to a vial containing a precisely known volume of the solvent. "Excess" means that a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation is achieved.[6]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered saturate into a pre-weighed volumetric flask using the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC with a UV detector or UV-Vis spectrophotometry, against a prepared calibration curve.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Conclusion

The solubility of Methyl 2-amino-6-methoxybenzoate is a complex function of its molecular structure, governed by its capacity for hydrogen bonding and dipole-dipole interactions. While highly soluble in polar solvents like DMSO and methanol, its solubility is limited in nonpolar media. This guide provides the theoretical foundation and predictive framework necessary for informed solvent selection. For critical applications in drug development and process chemistry, the detailed experimental protocols provided herein offer a robust methodology for generating the precise, high-quality solubility data required for process optimization, purification, and formulation.

References

-

Pace University. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

PubChem. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available at: [Link]

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available at: [Link]

-

CUNY. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

PubChem. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357. Available at: [Link]

-

ResearchGate. Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents | Request PDF. Available at: [Link]

-

ACS Publications. A Simple Method for Determination of Solubility in the First-Year Laboratory | Journal of Chemical Education. Available at: [Link]

-

ResearchGate. Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Available at: [Link]

-

PubChem. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

Huskie Commons. Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Available at: [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Acros Organics. 2-Amino-6-methoxybenzothiazole - SAFETY DATA SHEET. Available at: [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Available at: [Link]

- Google Patents. United States Patent 3,700,719.

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Thermochemical Properties of Methoxybenzoate Isomers

Introduction: The Subtle Significance of Isomeric Position

Methoxybenzoate isomers, encompassing both methoxybenzoic acids and their corresponding methyl esters, are foundational scaffolds in medicinal chemistry and materials science. The seemingly minor variation in the placement of the methoxy group—ortho (2-), meta (3-), or para (4-)—precipitates significant, often counterintuitive, shifts in their physicochemical and thermochemical properties. For drug development professionals, these shifts can dictate a molecule's solubility, crystal packing, stability, and ultimately, its bioavailability. For materials scientists, these same properties determine the viability of these compounds as, for instance, high-temperature phase change materials (PCMs) for thermal energy storage.[1][2]

This guide provides an in-depth exploration of the core thermochemical properties of these isomers. It moves beyond a simple recitation of data to elucidate the causality behind experimental choices and the synergy between empirical measurement and computational validation. As a self-validating system, the protocols and data presented herein are grounded in authoritative sources, providing a reliable framework for researchers in the field. The inclusion of the methoxy group is a frequent strategy in drug design to improve binding, metabolic behavior, and overall physicochemical properties.[3] Understanding its positional impact from a thermochemical standpoint is therefore not merely an academic exercise but a critical component of rational molecular design.

Part 1: Core Thermochemical Principles and Their Implications

A molecule's thermochemical profile is a quantitative expression of its energetic landscape. These properties govern molecular stability, intermolecular interactions, and phase behavior.

-

Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states (typically 298.15 K and 1 bar).[4] A more negative value indicates greater thermodynamic stability. For isomers, differences in ΔfH° reveal the energetic consequences of intramolecular forces, such as hydrogen bonding or steric repulsion.

-

Enthalpy of Fusion (ΔfusH) : The energy required to convert one mole of a substance from a solid to a liquid at its melting point. It reflects the strength of the intermolecular forces in the crystal lattice. This property is paramount in the screening of PCMs, where a high enthalpy of fusion is desirable.[1][2]

-

Enthalpy of Sublimation (ΔsubH°) : The energy required to convert one mole of a substance directly from a solid to a gas. It is a measure of the total intermolecular forces in the solid state. This value is crucial for determining the gas-phase enthalpy of formation from condensed-phase measurements and is a key parameter in understanding material stability and shelf-life.[5][6]

-

Vapor Pressure (P) : The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[7] It is directly related to the Gibbs free energy of the substance and is a critical factor in formulation, processing, and environmental fate. Low vapor pressure is often essential for pharmaceutical compounds to avoid atmospheric accumulation of potentially toxic substances.[8]

-